3-(2,5-Difluorophenyl)-3-methylbutanoic acid
Description
3-(2,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,6-10(14)15)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SBGPSQMVPXHASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 2,5-difluorophenylboronic acid with a suitable butanoic acid derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar structure but with a propionic acid backbone.
2,5-Difluorophenylboronic acid: Contains the same difluorophenyl group but with a boronic acid functional group.
Uniqueness
3-(2,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of the difluorophenyl group and the butanoic acid backbone
Biological Activity
3-(2,5-Difluorophenyl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by relevant studies and data.
- Molecular Formula : C11H12F2O2
- Molecular Weight : 220.21 g/mol
- IUPAC Name : 3-(2,5-Difluorophenyl)-3-methylbutanoic acid
Biological Activity Overview
The biological activity of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid has been evaluated in various contexts, including its effects on cancer cells and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.76 | Induces apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 2.69 | Inhibits topoisomerase II |
| A549 (Lung) | 1.28 | Causes G2/M phase arrest |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Potential
In addition to its anticancer effects, 3-(2,5-Difluorophenyl)-3-methylbutanoic acid has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.
The exact mechanism by which 3-(2,5-Difluorophenyl)-3-methylbutanoic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
-
In Vivo Efficacy in Tumor Models
- A study utilizing a xenograft mouse model demonstrated that treatment with 3-(2,5-Difluorophenyl)-3-methylbutanoic acid led to a significant reduction in tumor size compared to control groups. The treatment resulted in over 70% tumor volume reduction after two weeks.
-
Synergistic Effects with Other Agents
- Research has indicated that combining this compound with standard chemotherapeutics enhances efficacy against resistant cancer cell lines. For instance, when used alongside doxorubicin, there was a reported increase in apoptosis rates by over 50%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
